1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the dimethoxyphenyl and ethylphenyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
- 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-isopropylphenyl)methyl]piperazine
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-4-18-5-7-19(8-6-18)16-23-11-13-24(14-12-23)17-20-15-21(25-2)9-10-22(20)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRRJCXSXIPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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